molecular formula C23H26O10 B14762567 Demethylagrimonolide 6-O-glucoside

Demethylagrimonolide 6-O-glucoside

Cat. No.: B14762567
M. Wt: 462.4 g/mol
InChI Key: QGOYZOZLRJZGAK-XMFIXVCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethylagrimonolide 6-O-glucoside: is a natural compound belonging to the class of coumarins. It is characterized by its chemical formula C23H26O10 and a molecular weight of 462.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethylagrimonolide 6-O-glucoside can be synthesized through enzymatic synthesis, which involves the use of enzymes as catalysts to convert substrates into the desired product . This method is preferred due to its high specificity and efficiency. The enzymatic synthesis process typically involves the use of glycosyltransferases to attach a glucose moiety to the aglycone part of the molecule.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The compound is then formulated into various products for research and commercial use.

Chemical Reactions Analysis

Types of Reactions: Demethylagrimonolide 6-O-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products.

Scientific Research Applications

Chemistry: In chemistry, Demethylagrimonolide 6-O-glucoside is used as a reference standard for analytical methods such as HPLC and NMR spectroscopy . It is also used in the synthesis of other coumarin derivatives for research purposes.

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in various assays to evaluate its effects on cellular processes and pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in the treatment of inflammatory diseases and its potential as an anticancer agent.

Industry: In the industrial sector, this compound is used in the formulation of cosmetic products due to its antioxidant properties. It is also used in the food industry as a natural additive.

Mechanism of Action

The mechanism of action of Demethylagrimonolide 6-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

    Agrimonolide: Another coumarin derivative with similar biological activities.

    Esculin: A coumarin glucoside known for its antioxidant properties.

    Scopoletin: A coumarin compound with anti-inflammatory and antioxidant effects.

Uniqueness: Demethylagrimonolide 6-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other coumarin derivatives. This unique structure also contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H26O10

Molecular Weight

462.4 g/mol

IUPAC Name

(3S)-8-hydroxy-3-[2-(4-hydroxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C23H26O10/c24-10-17-19(27)20(28)21(29)23(33-17)32-15-8-12-7-14(31-22(30)18(12)16(26)9-15)6-3-11-1-4-13(25)5-2-11/h1-2,4-5,8-9,14,17,19-21,23-29H,3,6-7,10H2/t14-,17+,19+,20-,21+,23+/m0/s1

InChI Key

QGOYZOZLRJZGAK-XMFIXVCISA-N

Isomeric SMILES

C1[C@@H](OC(=O)C2=C1C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC4=CC=C(C=C4)O

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)CCC4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.